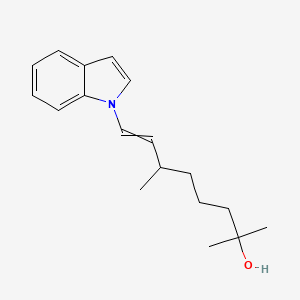
6-Brom-1,4-dimethyl-9H-carbazol
Übersicht
Beschreibung
6-Bromo-1,4-dimethyl-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The bromine atom at the 6-position and the methyl groups at the 1 and 4 positions of the carbazole ring system impart unique chemical properties to this compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,4-dimethyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with specific electronic properties.
Wirkmechanismus
- One potential target could be related to its antioxidant properties, as carbazole derivatives are known to scavenge free radicals and reduce oxidative stress .
- Antioxidant Effects :
Target of Action
Result of Action
Biochemische Analyse
Biochemical Properties
Carbazole derivatives, including 6-Bromo-1,4-dimethyl-9H-carbazole, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often characterized by the electron donation of nitrogen on the carbazole ring . This property allows for efficient charge transfer from host carbazoles to connected molecules, provided by a strong π-electron conjugation .
Cellular Effects
The effects of 6-Bromo-1,4-dimethyl-9H-carbazole on cells are not well-studied. Carbazole derivatives have been found to have anti-tumor activities . They have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-1,4-dimethyl-9H-carbazole is not fully understood. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, mediating estrogen signals . This interaction triggers the rapid ERK activation in ER-negative SkBr3 cells .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-1,4-dimethyl-9H-carbazole in laboratory settings are not well-documented. Carbazole derivatives are known for their good thermal properties and structural stability , suggesting that they may have long-term effects on cellular function.
Metabolic Pathways
The specific metabolic pathways that 6-Bromo-1,4-dimethyl-9H-carbazole is involved in are not well-documented. Carbazole derivatives have been shown to modulate carbohydrate metabolism .
Transport and Distribution
The transport and distribution of 6-Bromo-1,4-dimethyl-9H-carbazole within cells and tissues are not well-documented. Carbazole derivatives are known for their ability to be used as a hole transport layer in OLED technology , suggesting that they may interact with transporters or binding proteins.
Subcellular Localization
The subcellular localization of 6-Bromo-1,4-dimethyl-9H-carbazole is not well-documented. Carbazole derivatives have been shown to interact with the G protein-coupled receptor named GPR30/GPER, which is located in the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,4-dimethyl-9H-carbazole typically involves the bromination of 1,4-dimethyl-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production of 6-bromo-1,4-dimethyl-9H-carbazole may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,4-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form 6-aryl-1,4-dimethyl-9H-carbazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazoles can be formed.
Coupling Products: 6-Aryl-1,4-dimethyl-9H-carbazoles are typical products of Suzuki-Miyaura coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethyl-9H-carbazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-1,4-dimethyl-9H-carbazole: Similar to the bromo derivative but with different reactivity due to the chlorine atom.
6-Aryl-1,4-dimethyl-9H-carbazoles: Products of Suzuki-Miyaura coupling reactions with various aryl groups.
Uniqueness
6-Bromo-1,4-dimethyl-9H-carbazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Eigenschaften
IUPAC Name |
6-bromo-1,4-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEGTFNWJSDBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)Br)NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403981 | |
| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69902-42-7 | |
| Record name | 6-bromo-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(Phenylmethyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B1622817.png)










